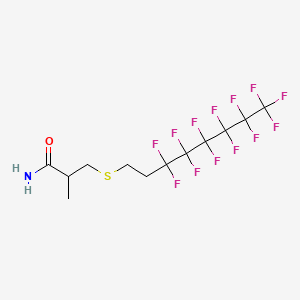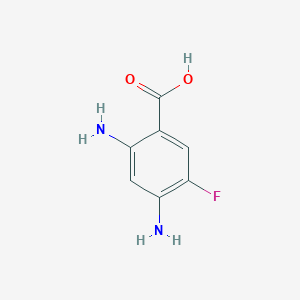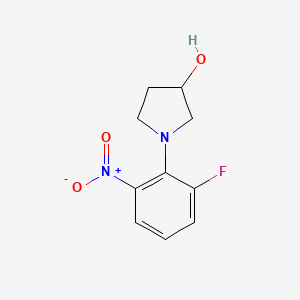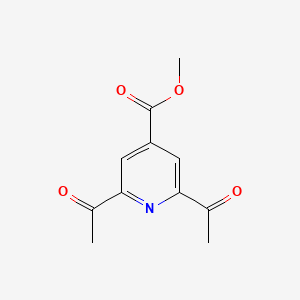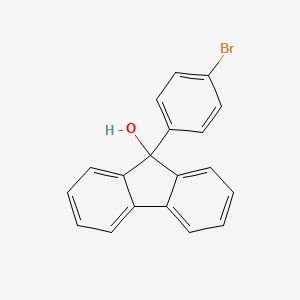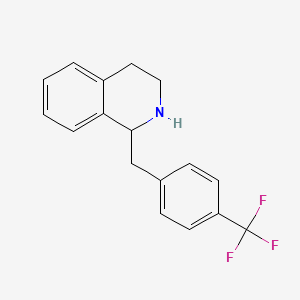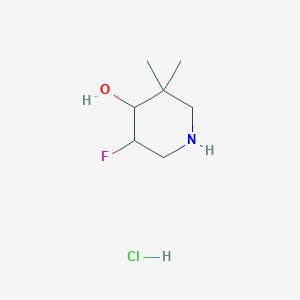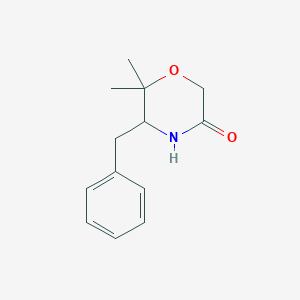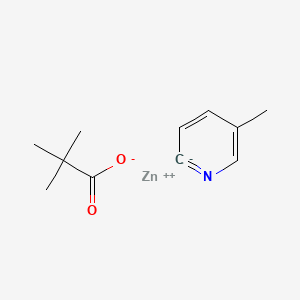
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide” is a zinc complex that features a combination of 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide typically involves the reaction of zinc salts with the appropriate ligands. One common method involves the use of zinc chloride or zinc acetate as the zinc source. The ligands, 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide, are prepared separately and then reacted with the zinc salt in a suitable solvent such as ethanol or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane, under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc complexes with higher oxidation states, while substitution reactions may produce new zinc complexes with different ligands.
科学研究应用
Chemistry
In chemistry, zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as Michael additions and aldol reactions with high efficiency and selectivity .
Biology and Medicine
Zinc complexes are known for their antimicrobial properties, and this compound may exhibit similar activity against bacterial and fungal pathogens .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to form stable complexes makes it suitable for use in coatings, adhesives, and other materials that require enhanced durability and performance .
作用机制
The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves coordination to target molecules. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The ligands, 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide, stabilize the zinc ion and enhance its reactivity. Molecular targets may include enzymes, nucleic acids, and other biomolecules, depending on the specific application .
相似化合物的比较
Similar Compounds
- Zinc;2,2-dimethylpropanoate;2H-pyridin-2-ide
- Zinc;1-chloro-4-methoxybenzene-5-ide;iodide
- Zinc;oxalate;2-pyridin-2-ylpyridine
Uniqueness
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is unique due to the presence of the 5-methyl-2H-pyridin-2-ide ligand, which imparts specific electronic and steric properties to the complex. This uniqueness can result in distinct reactivity and selectivity in catalytic and biological applications compared to other similar zinc complexes .
属性
分子式 |
C11H15NO2Zn |
|---|---|
分子量 |
258.6 g/mol |
IUPAC 名称 |
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI 键 |
URKMFDZVIYMZOE-UHFFFAOYSA-M |
规范 SMILES |
CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
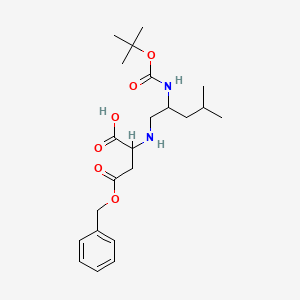
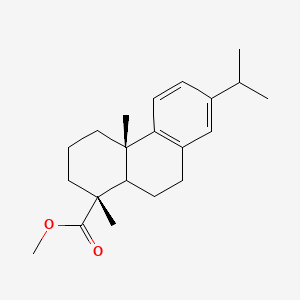
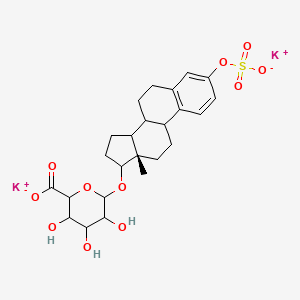
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
